2-({5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
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Overview
Description
2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE is a complex organic compound featuring a triazole ring, a vinyl group, and multiple methoxy and acetyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include sodium dithionite, dimethyl sulfoxide (DMSO), and various aldehydes and hydrazides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. Its interactions with biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals.
Industry
In industry, the compound’s properties, such as stability and reactivity, could be leveraged for various applications, including the development of new materials, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- 2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(5-METHYL-2-FURYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 2-({5-[(E)-2-(3,4-DIMETHOXYPHENYL)VINYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’-[(4-METHOXYPHENYL)ACETYL]ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H25N5O5S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N'-[2-[[5-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]-2-(4-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C23H25N5O5S/c1-31-17-8-4-16(5-9-17)13-21(29)26-27-22(30)14-34-23-24-20(25-28-23)11-7-15-6-10-18(32-2)19(12-15)33-3/h4-12H,13-14H2,1-3H3,(H,26,29)(H,27,30)(H,24,25,28)/b11-7+ |
InChI Key |
VNFIBWRTIMNSBJ-YRNVUSSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NNC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NNC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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